molecular formula C20H21N3O2 B10829734 N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide

N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide

Cat. No.: B10829734
M. Wt: 344.5 g/mol
InChI Key: XPLMQEMEOJHAQP-ZNZAITRCSA-N
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Description

BZO-POXIZID-d9: is a synthetic cannabinoid, a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The compound is also known by its synonyms, 5C-MDA-19-d9 and Pentyl MDA-19-d9 . It is primarily used as an analytical reference standard in forensic and toxicological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BZO-POXIZID-d9 involves the formation of an isatin acylhydrazone derivative. The general synthetic route includes the reaction of isatin with an appropriate hydrazine derivative under acidic conditions to form the hydrazone. This intermediate is then reacted with a substituted benzoyl chloride to yield the final product .

Industrial Production Methods: While specific industrial production methods for BZO-POXIZID-d9 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: BZO-POXIZID-d9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated, dealkylated, and oxidized derivatives of BZO-POXIZID-d9 .

Mechanism of Action

BZO-POXIZID-d9 exerts its effects primarily through its interaction with cannabinoid receptors. It is a potent and selective agonist of cannabinoid receptor 2 (CB2), which is predominantly expressed in immune cells. The activation of CB2 receptors by BZO-POXIZID-d9 leads to anti-inflammatory and analgesic effects . The compound’s mechanism of action involves the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide

InChI

InChI=1S/C20H21N3O2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)21-22-19(24)15-10-5-4-6-11-15/h4-8,10-13,25H,2-3,9,14H2,1H3/i1D3,2D2,3D2,9D2

InChI Key

XPLMQEMEOJHAQP-ZNZAITRCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3

Origin of Product

United States

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